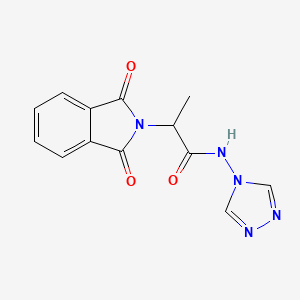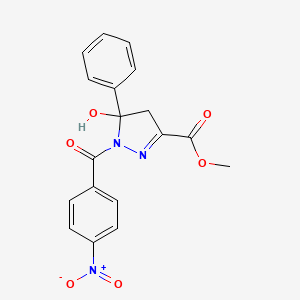![molecular formula C23H23NO2 B5113893 9-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5113893.png)
9-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-9H-carbazole, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a potent and specific inhibitor of mGluR5, which plays a crucial role in various neurological and psychiatric disorders. MPEP has been widely used in scientific research to study the pathophysiology of mGluR5-related disorders, as well as to develop potential therapeutic agents.
Wirkmechanismus
9-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-9H-carbazole selectively binds to the allosteric site of mGluR5, which leads to the inhibition of receptor activity. This, in turn, reduces the release of glutamate, a neurotransmitter that plays a key role in the pathophysiology of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
9-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-9H-carbazole has been shown to have several biochemical and physiological effects, including the reduction of excitotoxicity, the modulation of synaptic plasticity, and the improvement of cognitive function. Studies have also shown that 9-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-9H-carbazole can reduce the levels of oxidative stress and inflammation, which are associated with various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
9-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-9H-carbazole has several advantages for lab experiments, including its high selectivity and potency, as well as its ability to penetrate the blood-brain barrier. However, 9-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-9H-carbazole also has some limitations, including its short half-life and potential off-target effects.
Zukünftige Richtungen
For the use of 9-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-9H-carbazole in scientific research include the development of more selective and potent mGluR5 antagonists, the investigation of the role of mGluR5 in other disorders, and the exploration of potential therapeutic applications.
Synthesemethoden
9-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-9H-carbazole can be synthesized through a multi-step reaction starting from 3-methylphenol. The first step involves the conversion of 3-methylphenol to 3-methylphenyl chloroformate, which is then reacted with ethylene glycol to form the corresponding diol. The diol is then reacted with 2-(2-bromoethoxy)ethylamine to yield the desired product, 9-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-9H-carbazole.
Wissenschaftliche Forschungsanwendungen
9-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-9H-carbazole has been extensively used in scientific research to study the role of mGluR5 in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, Fragile X syndrome, and addiction. Studies have shown that 9-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-9H-carbazole can effectively block the activity of mGluR5 and reduce the symptoms associated with these disorders.
Eigenschaften
IUPAC Name |
9-[2-[2-(3-methylphenoxy)ethoxy]ethyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-18-7-6-8-19(17-18)26-16-15-25-14-13-24-22-11-4-2-9-20(22)21-10-3-5-12-23(21)24/h2-12,17H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIPTHDQZVCFAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCOCCN2C3=CC=CC=C3C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[2-[2-(3-Methylphenoxy)ethoxy]ethyl]carbazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4(3H)-quinazolinone](/img/structure/B5113813.png)
![5-{5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5113816.png)
![2-chloro-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5113819.png)

![5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5113824.png)
![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5113831.png)
![methyl [5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-3-(2-phenylethyl)-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5113837.png)

![6-(2,5-dimethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5113860.png)
![3-(2,4-dichlorophenyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5113867.png)

![4-methyl-N-[2-(4-nitrophenoxy)-2-phenylethyl]benzenesulfonamide](/img/structure/B5113879.png)
![4-methoxy-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide](/img/structure/B5113885.png)
![2-[5-(3-chloro-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5113897.png)